Home > Products > Screening Compounds P19958 > 7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine
7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine - 477861-90-8

7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine

Catalog Number: EVT-3126900
CAS Number: 477861-90-8
Molecular Formula: C16H11ClF3N3
Molecular Weight: 337.73
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine is a synthetic compound belonging to the quinazolinamine class. It has been studied primarily for its activity as an allosteric modulator of the human dopamine transporter (hDAT) []. It has shown potential for research purposes in understanding the dopamine transporter and exploring novel therapeutic approaches to neurological disorders [].

Synthesis Analysis

The synthesis of 7-Chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine has been detailed in published research. The specific steps involve reacting 2-amino-4,7-dichloroquinazoline with 2-(trifluoromethyl)benzylamine in the presence of a suitable base and solvent. This leads to nucleophilic aromatic substitution, replacing one of the chlorine atoms in the quinazoline ring with the 2-(trifluoromethyl)benzylamine moiety. Further details regarding specific reagents, reaction conditions (temperature, time), and purification techniques can be found in the relevant literature [].

Molecular Structure Analysis

The molecular structure of 7-Chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine consists of a quinazoline ring system with a chlorine atom at the 7th position and a 2-(trifluoromethyl)benzyl group attached to the 4th position nitrogen atom through an amine linkage. The presence of the electron-withdrawing trifluoromethyl group on the benzyl substituent can influence the molecule's electronic properties and potential interactions with biological targets. Techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry have likely been employed to confirm the structure and analyze its characteristics [].

Mechanism of Action

7-Chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine has been identified as an allosteric modulator of hDAT []. Allosteric modulation implies that the compound binds to a site on hDAT distinct from the primary substrate binding site. This binding alters the transporter's conformation, indirectly influencing its affinity for dopamine and other substrates. In the case of 7-Chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine, it partially inhibits dopamine uptake and amphetamine-induced dopamine release, indicating its ability to modulate hDAT function []. Further research is needed to fully elucidate the specific binding sites and conformational changes involved in its allosteric modulation.

Applications

The primary scientific application of 7-Chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine has been its use as a research tool in studying hDAT []. It is a valuable compound in:

  • Understanding hDAT Function: It allows researchers to probe the allosteric regulation of hDAT and gain insights into the complex mechanisms governing dopamine transport and its modulation. []
  • Exploring Potential Therapeutic Approaches: By modulating hDAT activity, it serves as a starting point for developing novel therapeutic agents for neuropsychiatric disorders related to dopamine dysregulation, such as Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and addiction [].

N-(Diphenylmethyl)-2-phenyl-4-quinazolinamine (SoRI-9804)

Compound Description: SoRI-9804 is a known allosteric modulator of the dopamine transporter (DAT) []. It partially inhibits both dopamine uptake and amphetamine-induced dopamine release, indicating its potential for treating conditions related to dopamine dysregulation.

N-(2,2-Diphenylethyl)-2-phenyl-4-quinazolinamine (SoRI-20040)

Compound Description: SoRI-20040 is another allosteric modulator of the dopamine transporter (DAT) []. Like SoRI-9804, it partially inhibits [125I]RTI-55 binding, decreases the Bmax value, and increases the apparent Kd value in a dose-dependent manner. It also slows down the dissociation of [125I]RTI-55 from hDAT. Additionally, it partially inhibits amphetamine-induced dopamine transporter-mediated release of [3H]1-methyl-4-phenylpyridinium ion from rat caudate synaptosomes.

N-(3,3-Diphenylpropyl)-2-phenyl-4-quinazolinamine (SoRI-20041)

Compound Description: SoRI-20041 is also identified as an allosteric modulator of the dopamine transporter (DAT) []. It shares a similar pharmacological profile with SoRI-20040, exhibiting partial inhibition of [125I]RTI-55 binding, reduction in Bmax value, dose-dependent increase in apparent Kd value, and slowing down the dissociation of [125I]RTI-55 from hDAT. It also partially inhibits [3H]dopamine uptake and decreases the Vmax value in a dose-dependent manner.

[4-Amino-6-[(diphenylmethyl)amino]-5-nitro-2-pyridinyl]carbamic acid ethyl ester (SoRI-2827)

Compound Description: SoRI-2827 is another allosteric modulator of the dopamine transporter (DAT) []. It exhibits partial inhibition of [125I]RTI-55 binding, decreases the Bmax value, and increases the apparent Kd value in a dose-dependent manner. It also partially inhibits [3H]dopamine uptake and decreases the Vmax value in a dose-dependent manner.

Properties

CAS Number

477861-90-8

Product Name

7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine

IUPAC Name

7-chloro-N-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-amine

Molecular Formula

C16H11ClF3N3

Molecular Weight

337.73

InChI

InChI=1S/C16H11ClF3N3/c17-11-5-6-12-14(7-11)22-9-23-15(12)21-8-10-3-1-2-4-13(10)16(18,19)20/h1-7,9H,8H2,(H,21,22,23)

InChI Key

ARRJFQKIYAVUEU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.